molecular formula C11H13N3O B2635892 2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one CAS No. 1710833-80-9

2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one

Cat. No.: B2635892
CAS No.: 1710833-80-9
M. Wt: 203.245
InChI Key: CKVIBBOYXWBLGI-UHFFFAOYSA-N
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Description

2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by a fused ring system that includes pyridine, pyrrole, and pyrimidine moieties, making it a valuable scaffold for the development of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate pyridine and pyrimidine derivatives under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable diketone in the presence of a catalyst can lead to the formation of the desired compound through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is critical to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine or alkyl derivatives .

Scientific Research Applications

2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
  • 2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
  • 2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

Uniqueness

What sets 2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one apart is its unique fused ring system, which provides a distinct electronic and steric environment. This makes it a versatile scaffold for the development of new compounds with potentially enhanced biological activities and improved pharmacokinetic properties.

Properties

IUPAC Name

5-methyl-1,4,8-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-6-8-10(12-7)11(15)14-5-3-2-4-9(14)13-8/h6,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVIBBOYXWBLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=O)N3CCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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